3-Bromopropenyl acetate 3-Bromopropenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18844672
InChI: InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3
SMILES:
Molecular Formula: C5H7BrO2
Molecular Weight: 179.01 g/mol

3-Bromopropenyl acetate

CAS No.:

Cat. No.: VC18844672

Molecular Formula: C5H7BrO2

Molecular Weight: 179.01 g/mol

* For research use only. Not for human or veterinary use.

3-Bromopropenyl acetate -

Specification

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
IUPAC Name 3-bromoprop-1-enyl acetate
Standard InChI InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3
Standard InChI Key JJPZBCGMCATWNR-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC=CCBr

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

3-Bromopropyl acetate, systematically named 3-bromopropyl acetate under IUPAC conventions, is characterized by the presence of a bromine atom at the third carbon of a propyl chain linked to an acetate group. Its molecular formula C5H9BrO2C_5H_9BrO_2 reflects a composition of five carbon atoms, nine hydrogen atoms, one bromine atom, and two oxygen atoms . The compound’s SMILES notation, CC(COC(=O)C)Br, delineates its branching structure, while its InChI key (UEBARDWJXBGYEJ-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Structural Analysis

The molecule features a rotatable bond count of 4 and a polar surface area of 26 Ų, contributing to its moderate solubility in organic solvents like dichloromethane and ethyl acetate . The absence of hydrogen bond donors and the presence of a single hydrogen bond acceptor underscore its hydrophobic tendencies, as evidenced by a LogP value of 0.83 .

Physicochemical Properties

Physical State and Stability

3-Bromopropyl acetate typically exists as a colorless to pale yellow liquid at room temperature, with a density of approximately 1.38 g/cm³ . Its melting point ranges between 39–42°C, while its boiling point under reduced pressure (20 mmHg) is 124–126°C . The compound’s refractive index of 1.4790 (estimated) and vapor pressure of 0.024 mmHg at 25°C further characterize its volatility .

Table 1: Key Physicochemical Properties of 3-Bromopropyl Acetate

PropertyValueSource
Molecular Weight181.03 Da
LogP0.83
Density1.38 g/cm³
Boiling Point124–126°C (20 mmHg)
Melting Point39–42°C
Polar Surface Area26 Ų

Solubility and Reactivity

The compound demonstrates limited solubility in water but is miscible with alcohols, chlorinated solvents, and esters . Its reactivity is dominated by the electrophilic bromine atom, which participates readily in nucleophilic substitution reactions, making it a precursor for alkylation and esterification processes .

Synthetic Methodologies

Advanced Two-Step One-Pot Synthesis

A patent-pending methodology (CN112321425B) describes an efficient two-step one-pot synthesis using 1-bromo-3-phenylpropane, oxalyl chloride, and aluminum trichloride .

Reaction Steps:

  • Acylation:

    • 1-Bromo-3-phenylpropane reacts with oxalyl chloride in trichloroethylene at −5°C, catalyzed by AlCl3AlCl_3, to form 4-(3-bromopropyl)benzoyl chloride.

    • Molar Ratio: 1 : 1.1 : 1.05 (1-bromo-3-phenylpropane : oxalyl chloride : AlCl3AlCl_3) .

  • Esterification:

    • Direct addition of methanol to the intermediate at −5°C yields methyl 4-(3-bromopropyl)benzoate with a 40.7% yield .

Table 2: Optimized Reaction Conditions for Synthesis

ParameterOptimal Value
SolventTrichloroethylene
Temperature−5°C to room temperature
Reaction Time0.5–3 hours (Step 1); 1–3 hours (Step 2)
Concentration50 g/L (1-bromo-3-phenylpropane)

Applications in Organic Synthesis

Pharmaceutical Intermediates

3-Bromopropyl acetate is pivotal in synthesizing osteoporosis treatments, where it acts as a backbone for non-steroidal bone resorption inhibitors . Its bromine moiety facilitates cross-coupling reactions, enabling the construction of complex aryl-propane derivatives.

Polymer Chemistry

The compound’s ester group participates in radical polymerization processes, contributing to the development of flame-retardant polymers. Its ability to introduce bromine into polymer chains enhances material stability .

Hazard CodeRisk StatementSafety Precaution
R34Causes burnsUse gloves and eye protection
R21/22Harmful if swallowed or contactedAvoid inhalation

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